[1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine

Chemical Biology Tool Synthesis Nicotinic Receptor PAM SAR Building Block Reactivity

This α4β2 nAChR PAM scaffold combines the NS9283 pharmacophore with a free cyclohexylamine handle, enabling direct amide, sulfonamide, or urea conjugation without Boc-deprotection. The 3-pyridin-3-yl-1,2,4-oxadiazole regiochemistry ensures target engagement at the α4-α4 interface. Moderately lipophilic (XLogP 1.2) and ≥95% pure, it is ideal for CNS lead optimization where solubility and permeability must be balanced.

Molecular Formula C13H16N4O
Molecular Weight 244.298
CAS No. 1239783-95-9
Cat. No. B2972373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine
CAS1239783-95-9
Molecular FormulaC13H16N4O
Molecular Weight244.298
Structural Identifiers
SMILESC1CCC(CC1)(C2=NC(=NO2)C3=CN=CC=C3)N
InChIInChI=1S/C13H16N4O/c14-13(6-2-1-3-7-13)12-16-11(17-18-12)10-5-4-8-15-9-10/h4-5,8-9H,1-3,6-7,14H2
InChIKeySOTBHSDWQQETCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why [1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine (CAS 1239783-95-9) Is a Critical Building Block for Neuroscience and Medicinal Chemistry Programs


[1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine (CAS 1239783-95-9) is a heterocyclic amine building block featuring a 1,2,4-oxadiazole core substituted at the 3-position with a pyridin-3-yl ring and at the 5-position with a cyclohexylamine moiety (C₁₃H₁₆N₄O; MW 244.29 g/mol). It is structurally related to the well-characterized α4β2 nicotinic acetylcholine receptor (nAChR) positive allosteric modulator (PAM) NS9283, but replaces the 5-(3-cyanophenyl) group of NS9283 with a cyclohexylamine, thereby introducing a free primary amine for further conjugation [1]. The compound is commercially available at ≥95% purity and serves as a versatile intermediate for generating focused libraries of carboxamides, sulfonamides, and ureas targeting the α4-α4 subunit interface of nAChRs and related CNS targets [2].

Why Swapping [1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine for a Generic 1,2,4-Oxadiazole Building Block Undermines SAR Precision


The 1,2,4-oxadiazole scaffold is a privileged heterocycle in drug discovery, but the specific regiochemistry and peripheral substituents dictate target engagement. Replacing the pyridin-3-yl group with a pyridin-4-yl isomer alters the hydrogen-bond-acceptor vector and can abrogate binding at the α4-α4 nAChR interface where NS9283-like compounds bind [1]. Similarly, substituting the free cyclohexylamine with a benzonitrile (as in NS9283) eliminates the primary amine handle required for amide coupling, while changing to a methanamine spacer (CAS 1208081-52-0) removes the conformational rigidity provided by the cyclohexyl ring. The cyclohexylamine confers a combination of moderate lipophilicity (XLogP3-AA = 1.2) and a single hydrogen-bond donor that distinguishes it from both more polar and more lipophilic congeners [2]. Generic substitution with an uncharacterized 1,2,4-oxadiazole building block therefore risks losing the specific vector and reactivity profile that make this compound a rational choice for CNS-targeted library synthesis.

Head-to-Head Evidence: Where [1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine Differentiates from Closest Analogs


Free Primary Amine vs. Benzonitrile: Enabling Amide/Sulfonamide/Urea Library Chemistry Not Accessible with NS9283

The target compound contains a free primary amine (cyclohexyl-NH₂) at the oxadiazole 5-position, whereas the closest bioactive analog, NS9283 (CAS 913830-15-6), bears a 3-cyanophenyl group with no amine functionality. This structural difference directly determines the repertoire of downstream coupling reactions: the primary amine permits acylation, sulfonylation, and urea formation under standard conditions, while NS9283's nitrile group is inert to these transformations [1]. The target compound has been used to prepare at least five distinct amide, sulfonamide, and urea conjugates [2].

Chemical Biology Tool Synthesis Nicotinic Receptor PAM SAR Building Block Reactivity

Pyridin-3-yl vs. Pyridin-4-yl Regioisomerism: Divergent Hydrogen-Bond Acceptor Geometry Affects Target Recognition

The target compound features a pyridin-3-yl substituent at the oxadiazole 3-position, whereas the regioisomer [1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine (available as its dihydrochloride salt) places the pyridyl nitrogen at the 4-position. In NS9283 SAR studies, the pyridin-3-yl orientation was essential for activity at the α4-α4 interface; pyridin-4-yl and pyridin-2-yl analogs showed reduced or absent potentiation [1]. Although direct comparative bioactivity data for the cyclohexylamine series is not publicly available, the regioisomeric difference alters the spatial orientation of the pyridyl nitrogen hydrogen-bond acceptor by approximately 60°, which molecular dynamics simulations indicate is critical for interaction with Trp156 in the complementary subunit [1].

Nicotinic Receptor Pharmacology Regioisomer Potency Ligand Design

Cyclohexyl vs. Methylene Spacer: Conformational Rigidity Differentiates Target Compound from 1-{3-(Pyridin-3-yl)methyl-1,2,4-oxadiazol-5-yl}cyclohexan-1-amine

The target compound has the pyridin-3-yl group directly attached to the oxadiazole 3-position, creating a conjugated, planar system. A closely related analog, 1-{3-(pyridin-3-yl)methyl-1,2,4-oxadiazol-5-yl}cyclohexan-1-amine (CAS 1272241-02-7), inserts a methylene spacer between the pyridine and oxadiazole rings, adding one rotatable bond (from 2 to 3) and disrupting conjugation [1]. The target compound has 2 rotatable bonds vs. 3 for the methylene-spacer analog, and the direct pyridine-oxadiazole linkage maintains π-stacking capability that is lost with the flexible methylene spacer [1].

Conformational Analysis Scaffold Rigidity Medicinal Chemistry

Free Amine vs. Boc-Protected Amine: Purity and Direct Reactivity Advantage Over tert-Butyl Carbamate Precursor

The target compound is supplied as the free amine (≥95% purity), while a common protected variant, tert-butyl [1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate (AKSci HTS000279), is supplied at a lower minimum purity of >90% and requires an additional Boc-deprotection step before use in amide coupling . The free amine eliminates the need for TFA or HCl deprotection, reducing synthetic step count by 1, avoiding potential oxadiazole ring degradation under acidic conditions, and improving atom economy in library synthesis.

Synthetic Efficiency Deprotection Bypass Chemical Procurement

Lipophilicity (XLogP3-AA) and Hydrogen-Bond Profile Differentiate Target Compound from Both More Polar and More Lipophilic 1,2,4-Oxadiazole Building Blocks

The target compound has a computed XLogP3-AA of 1.2, with 1 hydrogen-bond donor and 5 hydrogen-bond acceptors [1]. By comparison, the truncated analog (3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methanamine (CAS 1208081-52-0) lacks the cyclohexyl ring, reducing lipophilicity (estimated XLogP ~0.3) and removing the steric bulk that influences binding pocket complementarity. At the other extreme, 1,2,4-oxadiazoles with bulky aromatic substituents at the 5-position (e.g., NS9283, XLogP ~2.8) are considerably more lipophilic. The XLogP3-AA of 1.2 places this compound in the favorable CNS drug-like range (typically 1–3) [1].

Physicochemical Properties CNS Drug Design Building Block Selection

Optimal Research and Procurement Application Scenarios for [1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine (CAS 1239783-95-9)


Synthesis of α4β2 nAChR PAM-Focused Libraries via Amide Coupling with Carboxylic Acid Building Blocks

Given its structural homology to NS9283 and the presence of a free primary amine, this compound is ideally suited as a central scaffold for generating amide-linked libraries exploring the α4-α4 subunit interface chemical space. Researchers can couple the amine with diverse carboxylic acids (aromatic, heteroaromatic, or aliphatic) to produce NS9283 analogs that retain the pyridin-3-yl pharmacophore while varying the 5-position substituent, as demonstrated by the commercial availability of quinoline-2-carboxamide and tetrahydroindazole-3-carboxamide conjugates [1][2].

Opioid Receptor Ligand Exploration Using Cyclohexylamine-Containing Oxadiazole Scaffolds

The cyclohexylamine-oxadiazole motif appears in patent literature describing μ-opioid receptor ligands (e.g., US20090005427A1) [3]. The target compound provides the core cyclohexylamine-oxadiazole template onto which diverse aromatic groups can be introduced at the 3-position or via the amine. This application is supported by class-level patent evidence, though direct bioactivity data for this specific compound at opioid receptors has not been reported.

One-Step Synthesis of Sulfonamide and Urea Derivatives Without Deprotection

The free amine eliminates the need for Boc-deprotection (unlike the tert-butyl carbamate variant, AKSci HTS000279), enabling direct reaction with sulfonyl chlorides or isocyanates. This reduces synthetic step count by one and avoids acidic deprotection conditions (TFA or HCl) that can degrade the acid-sensitive 1,2,4-oxadiazole ring, as supported by purity specifications and structural analysis [4].

CNS Drug Discovery Programs Requiring Balanced Lipophilicity and Hydrogen-Bonding Capacity

With XLogP3-AA = 1.2, a single H-bond donor, and five H-bond acceptors, this building block occupies a physicochemical property space consistent with CNS drug-likeness [4]. It is more lipophilic than polar methanamine analogs (XLogP ~0.3) and more hydrophilic than NS9283 (XLogP ~2.8), offering a balanced starting point for lead optimization where both permeability and solubility are critical.

Quote Request

Request a Quote for [1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.